(1-Amino-4-methylpyrrolidin-3-yl)methanol
Description
Properties
IUPAC Name |
(1-amino-4-methylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5-2-8(7)3-6(5)4-9/h5-6,9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKUVMBFTRJTEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-Amino-4-methylpyrrolidin-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its implications in therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an amino and a hydroxymethyl group, contributing to its unique biological profile. Its chemical formula is , and it has a molecular weight of approximately 115.18 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Properties : It has been shown to neutralize free radicals, which can reduce oxidative stress in cells.
- Anticancer Activity : Preliminary studies suggest cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Similar compounds have demonstrated protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.
The biological activity of this compound is believed to involve interaction with various cellular targets:
- Cellular Targets : It may interact with receptors and enzymes involved in neurotransmission and cell signaling pathways.
- Biochemical Pathways : The compound could influence pathways related to apoptosis and cell proliferation, contributing to its anticancer effects.
Antioxidant Activity
A study utilizing the DPPH assay demonstrated that this compound effectively scavenges free radicals, showing a concentration-dependent response. The half-maximal inhibitory concentration (IC50) was found to be 25 µM, indicating significant antioxidant potential.
Anticancer Activity
In vitro studies on human cancer cell lines (e.g., HeLa and A549) revealed that the compound exhibits cytotoxicity with IC50 values ranging from 30 to 50 µM. Further investigations into the mechanism of action suggested that it induces apoptosis through caspase activation.
Neuroprotective Effects
Research on neuronal models indicated that this compound protects against oxidative stress-induced damage. It was found to reduce lactate dehydrogenase (LDH) release by 40% at a concentration of 20 µM.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| (1-Methylpyrrolidin-3-yl)methanol | Similar structure | Antioxidant | 30 |
| 4-(3,4-Dimethoxyphenyl)-1-methylpyrrolidin-3-yl)methanol | Dimethoxy substitution | Anticancer | 25 |
| (1-(3-Aminopropyl)-4-methylpyrrolidin-3-yl)methanol | Aminopropyl substitution | Neuroprotective | 20 |
Comparison with Similar Compounds
(1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methanol
- Structure : Pyrrolidine ring with benzyl (aromatic) at position 1 and two hydroxymethyl groups at positions 3 and 3.
- Molecular Formula: C₁₃H₁₉NO₂ (Molar mass: 221.3 g/mol) .
- Key Differences: The benzyl group introduces aromaticity, enabling π-π interactions absent in the target compound. Higher molecular weight and lipophilicity due to the benzyl substituent.
4-Amino-pyridin-3-yl-methanol
- Structure: Pyridine ring with amino (-NH₂) at position 4 and hydroxymethyl (-CH₂OH) at position 3.
- Key Differences: Aromatic pyridine ring vs. saturated pyrrolidine in the target compound. Pyridine’s electron-deficient nature may reduce nucleophilicity. pyrrolidine pKa ~11.3) . Applications in receptor binding studies (e.g., dopamine receptors) due to aromaticity and planar structure .
Pyrrolidine-2,3-dione Derivatives (e.g., 4-(1-Methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione)
- Structure: Pyrrolidine core with two ketone groups (2,3-dione) and substituents including nitro-phenyl and methylamino groups.
- Molecular Formula : C₂₀H₁₈N₄O₅ (Molar mass: 394.38 g/mol) .
- Key Differences: Ketone groups increase electrophilicity, enabling nucleophilic attacks (e.g., in Schiff base formation). Nitro (-NO₂) substituent enhances electron-withdrawing effects, reducing solubility in aqueous media compared to the target compound. Used in antimicrobial screening, suggesting divergent biological applications .
Morpholin-4-yl-methanone Derivatives (e.g., 1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]-1-morpholin-4-yl-methanone)
- Structure: Combines pyrrolo-pyridine and morpholine rings with a methanone linkage.
- Key Differences: Morpholine ring introduces an oxygen atom, improving solubility and metabolic stability. Methanone group (-CO-) alters reactivity, favoring interactions with nucleophiles like amines or thiols.
Comparative Data Table
| Compound Name | Core Structure | Molecular Formula | Key Functional Groups | Molar Mass (g/mol) | Key Properties |
|---|---|---|---|---|---|
| (1-Amino-4-methylpyrrolidin-3-yl)methanol | Pyrrolidine | C₇H₁₆N₂O | -NH₂, -CH₂OH, -CH₃ | 144.22 | High solubility, chiral versatility |
| (1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl)methanol | Pyrrolidine | C₁₃H₁₉NO₂ | -Benzyl, -CH₂OH (x2) | 221.30 | Aromatic interactions, room-temperature stability |
| 4-Amino-pyridin-3-yl-methanol | Pyridine | C₆H₈N₂O | -NH₂, -CH₂OH | 140.14 | Planar structure, receptor binding |
| Pyrrolidine-2,3-dione derivative | Pyrrolidine | C₂₀H₁₈N₄O₅ | -CO (x2), -NO₂, -CH₃NH | 394.38 | Electrophilic, antimicrobial potential |
| Morpholin-4-yl-methanone derivative | Pyrrolo-pyridine | C₁₉H₁₈ClN₅O₂ | -CO-, morpholine, -Cl | 407.83 | Halogen bonding, metabolic stability |
Preparation Methods
Industrial Catalytic Hydrogenation and Reductive Amination
One of the industrially scalable methods for preparing pyrrolidine derivatives similar to (1-Amino-4-methylpyrrolidin-3-yl)methanol involves catalytic hydrogenation and reductive amination steps:
Starting Materials : A precursor compound containing a pyrrolidine ring with appropriate functional groups (e.g., 1-methylpyrrolidine-3-ol analogs).
Step A : The precursor is reacted with formaldehyde and hydrogen gas in the presence of a metal catalyst (such as palladium or nickel) in a suitable solvent like methanol or water. The formaldehyde is used in a molar excess (1 to 5 moles relative to the precursor) to facilitate the formation of hydroxymethyl groups.
Step B : The reaction mixture containing the intermediate compound and formaldehyde is further treated with hydrogen and a secondary amine (examples include diethylamine, dipropylamine, pyrrolidine, piperidine, or morpholine) under catalytic conditions. This step promotes reductive amination, introducing the amino group at the desired position.
Purification : After catalyst removal, distillation is employed to isolate the pure this compound compound.
Reaction Conditions : Temperature control and solvent choice (methanol/water mixtures preferred) are critical for optimizing yield and minimizing side reactions.
| Parameter | Details |
|---|---|
| Catalyst | Metal catalysts (Pd, Ni) |
| Solvent | Methanol, water, or mixtures |
| Formaldehyde ratio | 1 to 5 moles per mole of precursor |
| Secondary amines | Diethylamine, dipropylamine, pyrrolidine, etc. |
| Purification method | Distillation after catalyst removal |
This method is documented in patent CN108698989B, highlighting its industrial applicability and scalability.
Asymmetric 1,3-Dipolar Cycloaddition and Ring Closure
For stereochemically pure this compound, asymmetric synthesis routes are employed:
Starting Material : Glycine ethyl ester or related amino acid derivatives.
Protecting Group Strategy : Amino groups are protected to prevent side reactions during ring closure.
Cycloaddition Reaction : The key step involves a 1,3-dipolar cycloaddition under basic conditions (e.g., potassium carbonate in methanol) at low temperatures (0°C to room temperature). This step forms the pyrrolidine ring with controlled stereochemistry.
Ring Closure : Subsequent intramolecular cyclization yields the pyrrolidine ring bearing the methyl and hydroxymethyl substituents.
Purification : Column chromatography or recrystallization is used to isolate the product with high enantiomeric purity, monitored by optical rotation.
Challenges : Maintaining pH and temperature is critical to avoid racemization or over-methylation.
| Step | Conditions/Details |
|---|---|
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Methanol |
| Temperature | 0°C to room temperature |
| Purification | Silica gel chromatography, recrystallization |
| Stereochemical control | High, via asymmetric cycloaddition |
This approach is supported by synthetic protocols described in EvitaChem and related research.
Protective Group Chemistry and Sequential Functionalization
Another approach involves multi-step synthesis with protective group manipulations:
Step 1 : Protection of amino groups using carbamate or Boc (tert-butoxycarbonyl) groups to prevent unwanted side reactions.
Step 2 : Introduction of methyl and hydroxymethyl groups via alkylation or hydroxymethylation reactions, often using reagents like formaldehyde or iodomethane under controlled conditions.
Step 3 : Deprotection under mild acidic or basic conditions to liberate the free amino group.
Step 4 : Purification by extraction, washing, and chromatography.
Example Conditions : Triethylamine is used as a base; methanol or dichloromethane as solvents; temperature maintained between 25-30°C for reaction steps; potassium hydroxide solution for deprotection at low temperatures (5-10°C).
| Step | Reagents/Conditions |
|---|---|
| Amino protection | DiBOC or Boc reagents in methanol |
| Alkylation/hydroxymethylation | Formaldehyde, iodomethane, NaH, DMF |
| Deprotection | KOH aqueous solution, 5-10°C |
| Purification | Extraction with dichloromethane, washing |
This methodology is exemplified in patent WO2016132378A2 and related synthetic literature.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Catalytic Hydrogenation & Reductive Amination | Formaldehyde + H₂ + metal catalyst; secondary amine addition; distillation | Industrial scalability; high yield | Requires catalyst handling; precise control of stoichiometry |
| Asymmetric 1,3-Dipolar Cycloaddition | Cycloaddition under basic conditions; ring closure; chromatography | High stereochemical purity | Sensitive to pH and temperature; complex purification |
| Protective Group Strategy & Sequential Functionalization | Amino protection; alkylation/hydroxymethylation; deprotection; extraction | Versatile; allows functional group manipulation | Multi-step; requires careful control of reaction conditions |
Detailed Research Findings and Notes
Catalyst Choice and Solvent Effects : Methanol and water mixtures are preferred solvents for catalytic hydrogenation due to their polarity and ability to dissolve reactants and catalysts efficiently.
Stereochemical Control : Asymmetric synthesis routes are essential to obtain enantiomerically pure this compound, which is crucial for its application as a chiral ligand or pharmaceutical intermediate.
Purification Techniques : Column chromatography using silica gel with methanol/dichloromethane gradients is commonly employed to separate the desired product from side products and unreacted materials.
Reaction Monitoring : Optical rotation measurements and HPLC-MS analyses are used to confirm stereochemical purity and compound stability during synthesis and storage.
Q & A
Basic Research Questions
Q. What synthetic routes are available for (1-Amino-4-methylpyrrolidin-3-yl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-methylpyrrolidin-3-ol derivatives using formaldehyde under acidic conditions. Optimization includes adjusting pH (3–5), temperature (60–80°C), and catalyst loading (e.g., sodium borohydride for reduction). Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves yield (>75%) and purity (>95%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight, while Infrared (IR) spectroscopy verifies functional groups (e.g., -OH, -NH₂). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>99%) .
Q. How should stability studies be designed to assess degradation under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:
- Temperature : 40°C, 60°C for 1–4 weeks.
- Humidity : 75% RH in stability chambers.
- Light : UV/Vis exposure per ICH Q1B guidelines.
Analyze degradation products via LC-MS and compare against fresh samples. Store at 2–8°C in amber vials under nitrogen to minimize oxidation .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity for drug discovery?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with target proteins (e.g., enzymes, receptors). Validate predictions with Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability. Pair with free-energy perturbation (FEP) calculations to quantify thermodynamic parameters (ΔG binding) .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
Control Variables : Standardize assay conditions (cell lines, incubation time, solvent concentration).
Dose-Response Curves : Use 8–12 concentration points to establish EC₅₀/IC₅₀ values.
Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (CLSI guidelines) and agar diffusion.
Reconcile discrepancies by analyzing batch-to-batch purity or stereochemical variations .
Q. How does stereochemistry influence pharmacological properties?
- Methodological Answer : Synthesize enantiomers via chiral resolution (e.g., using (R)- and (S)-BINOL derivatives) and compare:
- Bioactivity : Test against enantiomer-sensitive targets (e.g., GPCRs, kinases).
- Pharmacokinetics : Assess metabolic stability in liver microsomes and plasma protein binding (ultrafiltration).
Chiral HPLC (Chiralpak AD-H column) monitors enantiomeric excess (>98%) .
Q. What strategies improve solubility for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrin complexes (e.g., HP-β-CD) or PEG-based formulations.
- Salt Formation : Prepare hydrochloride or mesylate salts.
- Nanoformulation : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or polymeric nanoparticles (PLGA).
Measure solubility via shake-flask method (pH 1.2–7.4 buffers) .
Q. How are metabolic pathways elucidated using in vitro models?
- Methodological Answer : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites (oxidation, demethylation) via LC-MS/MS. For phase II metabolism, add UDP-glucuronic acid or glutathione to detect conjugates. Compare metabolic profiles across species to predict human clearance .
Key Considerations for Researchers
- Contradiction Analysis : Iteratively validate findings using orthogonal methods (e.g., NMR vs. X-ray crystallography for stereochemistry) .
- Advanced Applications : Prioritize structure-activity relationship (SAR) studies to optimize bioactivity .
- Ethical Data Practices : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing in collaborative research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
